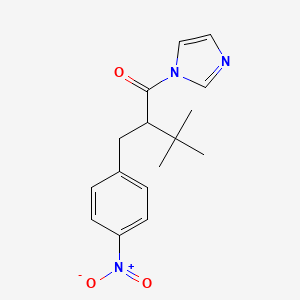
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is a synthetic organic compound that features an imidazole ring, a nitrobenzyl group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Alkylation: The imidazole ring can be alkylated using an appropriate alkyl halide to introduce the 3,3-dimethylbutan-1-one moiety.
Nitration: The benzyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
類似化合物との比較
Similar Compounds
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone: Lacks the nitrobenzyl group.
1-(1H-imidazol-1-yl)-2-(4-nitrobenzyl)ethanone: Has a shorter carbon chain.
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-aminobenzyl)butan-1-one: Has an amino group instead of a nitro group.
Uniqueness
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is unique due to the combination of its imidazole ring, nitrobenzyl group, and butanone backbone, which may confer specific chemical reactivity and biological activity not found in similar compounds.
特性
CAS番号 |
89372-64-5 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-nitrophenyl)methyl]butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)14(15(20)18-9-8-17-11-18)10-12-4-6-13(7-5-12)19(21)22/h4-9,11,14H,10H2,1-3H3 |
InChIキー |
LGRSZSWXTJFRGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
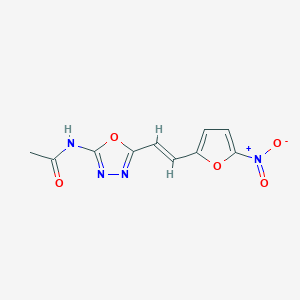

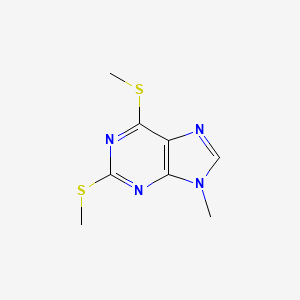
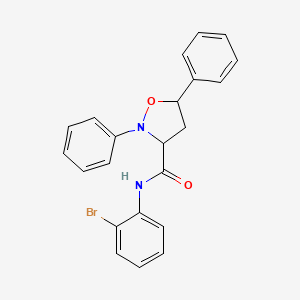
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)

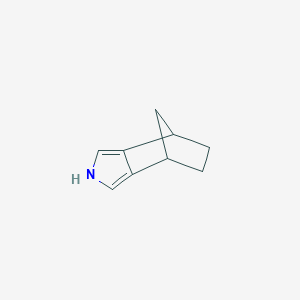


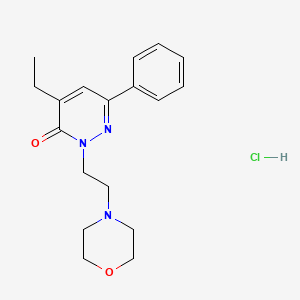

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

